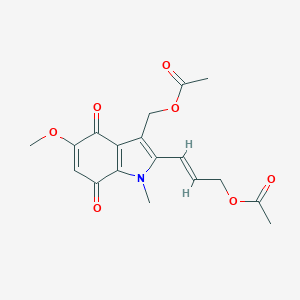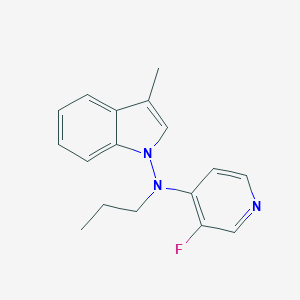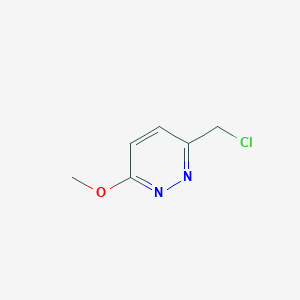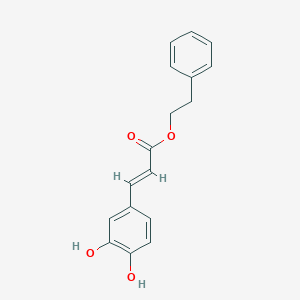
Inhibidor de FTasa II
Descripción general
Descripción
FTase Inhibitor II is a compound that inhibits the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein. This modification is crucial for the proper localization and function of Ras proteins, which play a significant role in cell signaling pathways. Inhibiting farnesyltransferase can prevent the activation of Ras proteins, which is beneficial in treating cancers where Ras proteins are mutated and overactive .
Aplicaciones Científicas De Investigación
FTase Inhibitor II has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of farnesyltransferase in various biochemical pathways.
Biology: Helps in understanding the function of Ras proteins and their role in cell signaling.
Medicine: Investigated as a potential therapeutic agent for treating cancers with overactive Ras proteins.
Industry: Utilized in the development of targeted cancer therapies and other pharmaceutical applications.
Mecanismo De Acción
Target of Action
FTase Inhibitor II is a potent inhibitor of Farnesyltransferase (FTase) . FTase is a key enzyme that catalyzes the farnesylation of Ras protein . Ras proteins, which are regulators of cell proliferation and differentiation, are among the proteins undergoing farnesylation . Ras protein is closely related to the occurrence of cancer, and gain-of-function mutations of Ras gene have been found in about 27% of human cancers .
Mode of Action
FTase Inhibitor II acts by inhibiting farnesyl transferase, which prevents Ras protein from completing farnesylation modification . This inhibition disrupts the ability of the Ras protein to bind to the plasma membrane, thereby interrupting signal transduction .
Biochemical Pathways
The primary biochemical pathway affected by FTase Inhibitor II is the farnesylation of Ras protein . Farnesylation is a type of protein prenylation, a key mechanism by which the functional association of proteins to membranes is mediated . By inhibiting FTase, FTase Inhibitor II disrupts this process, affecting the regulation and control of cytoplasmic signaling pathways involved in various normal cellular processes .
Result of Action
The inhibition of farnesylation by FTase Inhibitor II prevents the proper functioning of the Ras protein . This can lead to a variety of cellular effects, including the potential to inhibit the development of many cancers .
Análisis Bioquímico
Biochemical Properties
FTase Inhibitor II interacts with the Ras protein, a guanine nucleotide-binding protein with three subtypes: N-Ras, Ha-Ras, and Ki-Ras . These proteins are involved in the regulation and control of cytoplasmic signaling pathways in various normal cellular processes . FTase Inhibitor II prevents Ras protein from completing farnesylation modification .
Cellular Effects
FTase Inhibitor II has been shown to have significant effects on various types of cells. It reduces two-dimensional and three-dimensional cell growth . In HRAS-mutant cell lines, FTase Inhibitor II reduced the colony-forming capacity .
Molecular Mechanism
The molecular mechanism of FTase Inhibitor II involves inhibiting the farnesylation of Ras protein . This prevents the Ras protein from binding to the plasma membrane and completing signal transduction . This inhibition disrupts the signaling pathways of the Ras protein, leading to decreased GTP-bound HRAS and decreased signaling through RAS effector pathways .
Metabolic Pathways
FTase Inhibitor II is involved in the isoprenylation metabolic pathway . This pathway is crucial for the functional activation of the Ras protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FTase Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance the inhibitory activity.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of FTase Inhibitor II involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
- Batch processing for initial synthesis steps.
- Continuous flow reactors for high-throughput production.
- Advanced purification techniques to achieve pharmaceutical-grade purity .
Análisis De Reacciones Químicas
Types of Reactions: FTase Inhibitor II undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
FTase Inhibitor II is compared with other farnesyltransferase inhibitors such as:
Tipifarnib: Another potent farnesyltransferase inhibitor with a similar mechanism of action.
Lonafarnib: Known for its use in treating progeria and other diseases related to defective farnesylation.
BMS-214662: A farnesyltransferase inhibitor with additional activity against other enzymes.
Uniqueness: FTase Inhibitor II is unique due to its specific binding affinity and inhibitory potency against farnesyltransferase. It has shown promising results in preclinical studies for its anticancer activity .
Propiedades
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




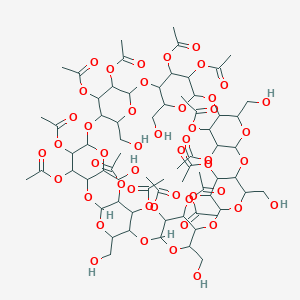

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
